5-Methyl Substitution Increases Lipophilicity by Over 1.8 LogP Units Relative to the Unsubstituted Thiophene-3-carbohydrazide
5-Methylthiophene-3-carbohydrazide exhibits a computed LogP of 1.75 (Chemsrc, ACD/Labs algorithm) , a value approximately 1.8 log units higher than the unsubstituted thiophene-3-carbohydrazide (LogP = -0.08, ChemSpider ACD/LogP) . This increase in lipophilicity is attributed to the electron-donating methyl group at the 5-position, which enhances partitioning into lipid bilayers while maintaining acceptable topological polar surface area (PSA = 83.36 Ų) . For procurement decisions, this means that Schiff base or oxadiazole derivatives built from the 5-methyl scaffold will systematically exhibit higher predicted membrane permeability than those derived from the des-methyl analog, offering a tunable physicochemical parameter that does not require additional synthetic steps.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.75 (Chemsrc ACD/LogP) |
| Comparator Or Baseline | Thiophene-3-carbohydrazide (unsubstituted): LogP = -0.08 (ChemSpider ACD/LogP) |
| Quantified Difference | ΔLogP ≈ +1.83 (5-methyl derivative >1.8 log units more lipophilic) |
| Conditions | Computed LogP values from ACD/Labs prediction software; different databases used; values are computational estimates, not experimental shake-flask measurements. |
Why This Matters
Higher LogP predicts improved passive membrane diffusion, which is relevant when selecting a starting material for designing cell-permeable heterocyclic libraries or antibacterial agents targeting intracellular pathogens.
